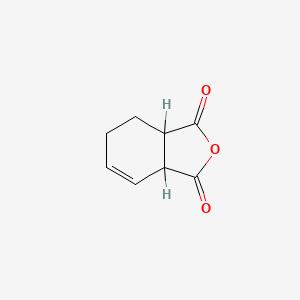

3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1,3,5-6H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMARZNHEMRXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C=C1)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508193 | |

| Record name | 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-58-2 | |

| Record name | 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3a,4,5,7a Tetrahydro 2 Benzofuran 1,3 Dione and Its Derivatives

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The precise control over the arrangement of atoms and functional groups is a cornerstone of modern organic synthesis. For a molecule with multiple stereocenters like 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione, the development of synthetic routes that selectively produce a single desired isomer is of paramount importance.

Cycloaddition Reactions (e.g., Diels-Alder) in the Formation of the Core Heterocycle

The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most fundamental and widely employed method for constructing the this compound core structure. This reaction typically involves the cycloaddition of a diene, such as furan (B31954) or its derivatives, with a dienophile, most commonly maleic anhydride (B1165640). The concerted nature of this pericyclic reaction allows for the formation of two new carbon-carbon bonds and up to four stereocenters in a single, highly atom-economical step.

The stereochemical outcome of the Diels-Alder reaction between furan and maleic anhydride is a classic example of kinetic versus thermodynamic control. The endo adduct is formed faster and is the kinetically favored product due to favorable secondary orbital interactions between the p-orbitals of the diene and the dienophile's electron-withdrawing groups. However, the exo adduct is thermodynamically more stable due to reduced steric hindrance. echemi.com The reaction is reversible, and under prolonged reaction times or elevated temperatures, the initially formed endo product can revert to the starting materials and subsequently form the more stable exo product. echemi.com

Solventless reaction conditions have been explored as a greener alternative and have successfully led to the isolation of the elusive endo-isomer, providing valuable structural insights. digitellinc.com The choice of solvent can also influence the stereoselectivity, with studies showing that in the gas phase, the endo-isomer is kinetically favored, but the inclusion of solvent effects can shift the preference towards the exo-isomer. researchgate.netchemrxiv.org

Table 1: Stereoselectivity in the Diels-Alder Reaction of Furan and Maleic Anhydride

| Product | Kinetic Control | Thermodynamic Control | Melting Point (°C) |

| endo-adduct | Favored | Less Favored | 81 |

| exo-adduct | Less Favored | Favored | 114 |

This table summarizes the general principles of stereoselectivity in the Diels-Alder reaction between furan and maleic anhydride.

Intramolecular Cyclization and Condensation Strategies

While the Diels-Alder reaction is a powerful intermolecular strategy, intramolecular cyclization and condensation reactions represent an alternative approach to the benzofuran (B130515) core. These methods involve the formation of the heterocyclic ring from a single precursor molecule that already contains the necessary functionalities. For instance, a suitably substituted acyclic precursor could undergo a base- or acid-catalyzed cyclization to form the tetrahydrofuran (B95107) ring, followed by anhydride formation. While less common for the direct synthesis of the parent compound, these strategies are valuable for accessing substituted derivatives.

Oxidative and Reductive Approaches to Ring System Construction

Oxidative and reductive methods can be employed in multi-step sequences to construct or modify the this compound ring system. For example, a cyclohexene (B86901) derivative could be synthesized first, followed by an oxidative cleavage of the double bond to form a dicarboxylic acid, which can then be dehydrated to the anhydride. Conversely, a more unsaturated or aromatic precursor could be subjected to reductive conditions to achieve the desired tetrahydrobenzofuran skeleton. These approaches offer flexibility in the introduction of various substituents and control over the oxidation state of the final molecule.

Catalytic Approaches in this compound Synthesis

The use of catalysts has revolutionized the synthesis of complex organic molecules, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both organocatalysis and transition metal catalysis have been explored for the synthesis of benzofuran derivatives, including the tetrahydro-2-benzofuran-1,3-dione framework.

Organocatalysis in Stereocontrolled Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of the Diels-Alder reaction for synthesizing chiral derivatives of this compound, chiral organocatalysts can be employed to control the facial selectivity of the dienophile's approach to the diene. This leads to the enantioselective formation of one enantiomer over the other. While specific applications to the parent compound are not extensively detailed in readily available literature, the principles of asymmetric organocatalysis are well-established for Diels-Alder reactions involving similar substrates.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysts, particularly those based on palladium, copper, rhodium, and ruthenium, are widely used in the synthesis of heterocyclic compounds, including benzofurans. researchgate.netchemconnections.org These catalysts can facilitate a variety of transformations, such as C-H activation, cross-coupling reactions, and cycloadditions, that can be applied to the synthesis of the this compound scaffold and its derivatives.

Lewis acids, including metal-based Lewis acids, are known to catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction rate. researchgate.netresearchgate.net This can also influence the regio- and stereoselectivity of the cycloaddition. For the reaction of furan and its derivatives, Lewis acidic zeolites have been computationally studied as heterogeneous catalysts that can enhance the reaction rate. researchgate.net

Table 2: Overview of Catalytic Approaches in Benzofuran Synthesis

| Catalysis Type | Catalyst Examples | Potential Application |

| Organocatalysis | Chiral Amines, Phosphines | Asymmetric Diels-Alder reactions |

| Lewis Acid Catalysis | AlCl₃, ZnCl₂, Sc(OTf)₃ | Rate acceleration and enhanced selectivity in Diels-Alder reactions |

| Transition Metal Catalysis | Pd, Cu, Rh, Ru complexes | Cross-coupling and cyclization reactions for derivative synthesis |

This table provides a general overview of catalytic methods that are applicable to the synthesis of the target compound and its derivatives.

Biocatalytic Transformations for Enantioselective Access

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. For meso-compounds like this compound, which possess a plane of symmetry, biocatalytic desymmetrization represents a powerful strategy for accessing enantiomerically pure derivatives. This approach utilizes enzymes to selectively react with one of the two identical functional groups, breaking the symmetry of the molecule and generating a chiral product.

The most common biocatalytic method for cyclic anhydrides is enantioselective alcoholysis or hydrolysis, often catalyzed by lipases. In this process, the enzyme selectively catalyzes the ring-opening of the anhydride with an alcohol or water, yielding a chiral monoester or dicarboxylic acid, respectively. These chiral half-esters are valuable building blocks for further synthesis.

Key enzymes employed in these transformations include lipases from various microbial sources, such as Candida antarctica Lipase (B570770) B (CAL-B), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase. The choice of enzyme, solvent, and acyl acceptor (in the case of alcoholysis) can significantly influence both the reaction rate and the enantioselectivity of the transformation. The enantiomeric excess (ee) of the resulting chiral monoester is a critical measure of the success of the desymmetrization.

| Enzyme | Substrate Type | Reaction | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Bicyclic Anhydride | Methanolysis | Chiral Monoester | >95% |

| Pseudomonas cepacia Lipase (PCL) | Monocyclic Anhydride | Hydrolysis | Chiral Diacid | up to 90% |

| Porcine Pancreatic Lipase (PPL) | Bicyclic Anhydride | Ethanolysis | Chiral Monoester | 85-92% |

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of this compound, which is typically formed via a Diels-Alder reaction between a conjugated diene and maleic anhydride, is an excellent case study for the application of green chemistry principles. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. The Diels-Alder reaction to form the tetrahydrophthalic anhydride scaffold can often be conducted under solvent-free (neat) conditions. google.com Heating the neat reactants, maleic anhydride and the appropriate diene, can directly yield the product, simplifying workup and purification while avoiding solvent waste. google.com For instance, a patented method describes the production of high-purity liquid tetrahydrophthalic anhydride under solvent-free conditions by reacting molten maleic anhydride with a mixed carbon source. google.com

Furthermore, water has emerged as a highly effective and environmentally benign medium for certain Diels-Alder reactions. researchgate.netresearchgate.net Contrary to traditional expectations for organic reactions, conducting the cycloaddition in an aqueous environment can lead to significant rate accelerations. researchgate.netrushim.ru This effect is attributed to the hydrophobic effect, which forces the nonpolar reactants to aggregate, and the high cohesive energy density of water, which can stabilize the polar transition state. researchgate.net While water can promote the hydrolysis of the anhydride, careful control of reaction conditions can favor the desired cycloaddition. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comlibretexts.org The Diels-Alder reaction is a classic example of a highly atom-economical process. jocpr.comnih.govnih.gov As a [4+2] cycloaddition, it is an addition reaction where all the atoms of the diene and the dienophile are incorporated into the final product.

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the synthesis of this compound from 1,3-butadiene (B125203) and maleic anhydride, the atom economy is theoretically 100%, as there are no byproducts. jocpr.com This inherent efficiency is a major advantage for sustainable, large-scale production, as it minimizes the generation of chemical waste that would otherwise require treatment and disposal. The primary sources of waste in such a process would stem from purification steps or side reactions, which can be minimized through process optimization.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, utilizing microreactors or continuous-flow reactors, offers a paradigm shift from traditional batch processing for the synthesis of fine chemicals. krishisanskriti.orgkth.se This technology provides significant advantages for the synthesis of this compound, particularly in managing the highly exothermic nature of the Diels-Alder reaction.

Continuous-flow reactors offer superior heat and mass transfer compared to batch reactors due to their high surface-area-to-volume ratio. krishisanskriti.org This allows for precise temperature control, preventing thermal runaways and the formation of undesired byproducts that can occur in large batch reactors. sciprofiles.com The enhanced safety profile makes it possible to operate at higher temperatures and pressures, often leading to dramatically reduced reaction times and increased throughput. nih.govresearchgate.net

Research has demonstrated the successful implementation of Diels-Alder reactions in various continuous-flow systems, from capillary reactors to plate-type reactors. sciprofiles.comnih.gov In one study, the synthesis of a related anhydride was achieved with 100% conversion in just 8 minutes in a continuous flow capillary reactor. sciprofiles.com This approach not only improves safety and efficiency but also facilitates easier scale-up by "numbering-up" (running multiple reactors in parallel) rather than increasing the size of a single, potentially hazardous, large batch reactor.

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Poor / Limited | Excellent |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Safety | Risk of thermal runaway | Inherently safer, small reaction volume |

| Reaction Time | Hours | Minutes sciprofiles.com |

| Scalability | Complex, requires reactor redesign | Straightforward (Numbering-up) |

| Process Control | Limited | High degree of automation and control |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Acyl Substitution and Ring-Opening Reactions of the Dione (B5365651) Moiety

The cyclic anhydride (B1165640) functional group is highly susceptible to nucleophilic attack at either of its electrophilic carbonyl carbons. This reactivity leads to a nucleophilic acyl substitution, resulting in the opening of the anhydride ring to form dicarboxylic acid derivatives. jove.comlibretexts.org This process is fundamental to the utility of this compound as a synthetic building block and curing agent. chemicalbook.com

The general mechanism involves the nucleophile attacking a carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl group reforms, and the C-O bond of the anhydride ring cleaves, with a carboxylate acting as the leaving group. libretexts.orgsaskoer.ca Common nucleophiles include water (hydrolysis), alcohols (alcoholysis), amines (aminolysis), and thiols (thiolysis).

Aminolysis & Thiolysis : Reactions with amines or thiols are particularly significant. For instance, asymmetric ring-opening of cis-1,2,3,6-tetrahydrophthalic anhydride (a common name for the title compound) has been achieved with high enantioselectivity using organocatalysts. acs.org A chiral diamine-derived thiourea (B124793) catalyst, for example, activates the anhydride through double hydrogen-bonding, facilitating the attack of the nucleophile. acs.orgnih.gov This desymmetrization of the meso-anhydride yields chiral hemiesters and hemiamides, which are valuable synthetic intermediates. nih.gov Two equivalents of an amine are typically required, as one equivalent acts as the nucleophile while the second neutralizes the carboxylic acid byproduct to prevent the protonation of the nucleophilic amine. libretexts.org

| Nucleophile | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzyl mercaptan | S-benzyl thioester monocarboxylic acid | 95 | 88 |

| Thiophenol | S-phenyl thioester monocarboxylic acid | 98 | 94 |

| Aniline | Monocarboxylic acid anilide | 94 | 95 |

| Benzylamine | Monocarboxylic acid benzylamide | 93 | 90 |

Alcoholysis : The reaction with alcohols produces monoesters. jove.com The mechanism can be promoted by either Lewis acids or bases. acs.org Computational studies on the alcoholysis of cyclic anhydrides catalyzed by β-amino alcohols have shown that a general base catalysis pathway, where the catalyst activates the alcohol, is significantly lower in energy than a nucleophilic pathway where the catalyst directly attacks the anhydride. nih.gov

Electrophilic and Radical Transformations of the Tetrahydrofuran (B95107) Ring System

The reactivity of the tetrahydrofuran ring system is dominated by the chemistry of its integrated cyclohexene (B86901) double bond. This bond is susceptible to both electrophilic and radical additions.

Epoxidation : The double bond can be readily epoxidized by peroxy acids. The reaction of cis-Δ⁴-tetrahydrophthalic anhydride with m-chloroperbenzoic acid in chloroform (B151607) yields the corresponding epoxide. acs.orgacs.org Kinetic studies have shown that the rate of this epoxidation is significantly faster than that of related, more strained bicyclo[2.2.1]heptene systems, a result attributed to differences in field and steric effects. acs.org The stereochemistry of the epoxidation is selective, with the epoxy oxygen adding to the same face as the anhydride ring (β-epoxy derivative). acs.org

Bromination : The double bond can undergo electrophilic addition with halogens. For instance, the bromination of the diglycidyl ester of tetrahydrophthalic anhydride has been reported as a route to fire-retardant materials. penpoly.com

While the double bond is reported to be relatively unreactive in certain contexts, it provides a handle for further functionalization of the molecule's core structure. penpoly.com

Pericyclic Reactions Involving the Unsaturated Core

The most significant pericyclic reaction involving this compound is the reverse of the reaction used for its synthesis: the retro-Diels-Alder reaction. wikipedia.org The compound is prepared via a [4+2] cycloaddition between 1,3-butadiene (B125203) and maleic anhydride, a classic example of the Diels-Alder reaction. chemistry-online.comwikipedia.org

The retro-Diels-Alder reaction is a concerted, pericyclic, single-step process that regenerates the original diene and dienophile. wikipedia.org This reaction is thermodynamically favored at high temperatures. For the title compound, heating above 250°C can induce decomposition, which may involve a retro-Diels-Alder pathway alongside other reactions like decarboxylation. penpoly.com The reversibility of the Diels-Alder reaction is a key consideration in its application, as the stability of the adduct depends on the reaction conditions. wikipedia.orguhcl.edu Evidence for the retro-Diels-Alder mechanism is often provided by the thermal endo-exo isomerization of Diels-Alder adducts, which is postulated to occur via an rDA/DA sequence. wikipedia.org

Transformations of the Carbonyl and Alkenyl Functional Groups

Beyond the individual reactions of the dione and alkene moieties, a variety of transformations can modify these functional groups, further highlighting the compound's synthetic versatility.

Carbonyl Group Transformations : The anhydride carbonyls can be reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce anhydrides to the corresponding diols, milder reagents can provide partial reduction. jove.com Sodium borohydride (B1222165) (NaBH₄), which is typically unreactive toward esters and acids, can reduce cyclic anhydrides to the corresponding lactones (phthalides). rsc.orgmdma.ch Studies on substituted phthalic anhydrides show that the regioselectivity of this reduction is influenced by the electronic effects of substituents on the aromatic ring. rsc.org

Alkenyl Group Transformations : As discussed in section 3.2, the primary transformations of the alkenyl group are electrophilic additions like epoxidation and halogenation. acs.orgpenpoly.com Hydrogenation of the double bond is also a key transformation, converting tetrahydrophthalic anhydride into hexahydrophthalic anhydride, a precursor for resins with excellent color retention. penpoly.com

| Functional Group | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Anhydride (Dione) | H₂O, R-OH, R-NH₂, R-SH | Dicarboxylic acid / Monoester / Monoamide / Monothioester | jove.comacs.org |

| Anhydride (Dione) | NaBH₄ | Lactone | rsc.org |

| Anhydride (Dione) | LiAlH₄ | Diol | jove.com |

| Alkene | m-CPBA | Epoxide | acs.orgacs.org |

| Alkene | H₂, Catalyst | Saturated alkane (Hexahydro derivative) | penpoly.com |

| Alkene | Br₂ | Dibromoalkane | penpoly.com |

Computational Chemistry in Mechanism Prediction and Validation

Computational methods, particularly quantum mechanics, are powerful tools for elucidating the detailed mechanisms of the reactions involving this compound. The Diels-Alder reaction for its formation is a well-studied example. researchgate.net

Density Functional Theory (DFT) is widely used to explore reaction mechanisms, such as the [4+2] cycloaddition between butadiene and maleic anhydride. nccr-must.chresearchgate.net DFT calculations can map the potential energy surface (PES) of a reaction, distinguishing between different possible pathways. For the Diels-Alder reaction, these studies consistently show that the neutral reaction proceeds through a concerted, single-step mechanism, rather than a stepwise pathway involving a diradical or zwitterionic intermediate. nccr-must.chresearchgate.net The calculations can also predict the endo/exo selectivity often observed in these reactions, attributing the preference for the endo product to favorable secondary orbital interactions between the diene and dienophile in the transition state. uhcl.eduacs.org

A key outcome of DFT studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. nccr-must.ch By locating and analyzing the geometry of the TS, chemists can understand the degree of bond formation and breaking at this critical stage. For the Diels-Alder reaction, the TS is found to be cyclic and can be either symmetric or asymmetric depending on the substituents. researchgate.netresearchgate.net

Furthermore, these computational methods provide accurate estimations of the activation energy (the energy barrier from reactants to the transition state), which is directly related to the reaction rate. nccr-must.ch These calculated values can be compared with experimental kinetic data to validate the proposed mechanism. researchgate.net For example, DFT calculations (at the M06-2X/6-31G(d) level) have been used to determine the activation energies for the endo and exo pathways in the reaction of various dienes with maleic anhydride. researchgate.net

| Diene | Pathway | ΔE‡ (kcal/mol) |

|---|---|---|

| 1,3-Butadiene | endo | 20.8 |

| exo | 23.8 | |

| Cyclopentadiene | endo | 11.9 |

| exo | 14.0 | |

| Furan (B31954) | endo | 18.4 |

| exo | 18.1 |

Derivatization Strategies and Analogue Design in Advanced Organic Synthesis

Functionalization at Peripheral Positions of the Ring System

The cyclohexene (B86901) double bond within the 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione framework is a prime site for introducing diverse functionalities. Standard electrophilic addition reactions can be employed to modify this position. For instance, the unsaturation of the cyclohexene ring can be confirmed by its reaction with bromine and potassium permanganate (B83412). The rapid decolorization of a bromine solution and the formation of a brown manganese dioxide precipitate with Baeyer's reagent are indicative of the presence of the double bond and its accessibility for chemical modification.

Further derivatization can be achieved through various addition reactions, as outlined in the table below.

| Reaction | Reagent(s) | Expected Product |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 4,5-Epoxy-hexahydro-2-benzofuran-1,3-dione |

| Bromination | Bromine (Br₂) | 4,5-Dibromo-hexahydro-2-benzofuran-1,3-dione |

| Hydroxylation | Potassium permanganate (KMnO₄), cold, dilute | 4,5-Dihydroxy-hexahydro-2-benzofuran-1,3-dione |

| Hydrogenation | H₂, Pd/C | Hexahydro-2-benzofuran-1,3-dione |

Ring Expansion and Contraction Methodologies

Manipulation of the ring system of this compound allows for the synthesis of novel heterocyclic structures. Ring expansion and contraction strategies are powerful tools in this regard.

Ring Expansion: A potential strategy for expanding the six-membered carbocyclic ring involves a Baeyer-Villiger oxidation. nih.gov This reaction typically converts cyclic ketones into lactones. While the anhydride (B1165640) moiety itself is not a ketone, derivatives of the title compound could be synthesized to incorporate a ketone at a suitable position on the cyclohexene ring, which could then undergo oxidation to yield a seven-membered ring system.

Another approach to ring expansion is through ring-closing metathesis (RCM). drughunter.comresearchgate.net This would necessitate initial modifications to the core structure, such as opening the anhydride to form a di-ester and introducing two terminal alkene chains. Subsequent RCM could then forge a larger carbocyclic or heterocyclic ring fused to the furanone core.

Ring Contraction: Ring contraction methodologies could be applied to create five-membered ring systems from the cyclohexene moiety. One theoretical approach could involve a Favorskii-type rearrangement on a suitably functionalized derivative. This would require the introduction of a leaving group alpha to a carbonyl group on the carbocyclic ring.

Stereochemical Modifications and Epimerization Studies

The stereochemistry of the fused ring system in this compound is a critical aspect of its three-dimensional structure and can significantly influence its chemical behavior. The Diels-Alder synthesis of the parent compound, cis-4-cyclohexene-1,2-dicarboxylic anhydride, from 1,3-butadiene (B125203) and maleic anhydride, results in a product with a specific cis-fusion of the rings. edubirdie.comcerritos.edu

Further stereochemical diversity can be introduced through diastereoselective reactions. For example, epoxidation of the cyclohexene double bond would be expected to occur from the less sterically hindered face of the molecule, leading to a specific diastereomer of the resulting epoxide. The directing effect of the existing stereocenters at the ring junction plays a crucial role in controlling the stereochemical outcome of subsequent reactions.

Epimerization Studies: The stereocenters at the ring junction (3a and 7a positions) are generally stable under neutral conditions. However, under basic or acidic conditions, particularly if the anhydride ring is opened to the corresponding dicarboxylic acid, epimerization at these centers could potentially occur, leading to a mixture of cis- and trans-fused ring systems. Conformational analysis of substituted derivatives is essential to predict the most stable stereoisomers. In substituted cyclohexene rings, bulky substituents generally prefer to occupy equatorial or pseudo-equatorial positions to minimize steric strain.

Structure-Reactivity Relationship Studies of Modified Analogues (Focus on chemical reactivity)

The chemical reactivity of this compound and its analogues is intrinsically linked to their molecular structure. The two primary reactive sites are the anhydride moiety and the cyclohexene double bond.

Anhydride Reactivity: The anhydride functional group is susceptible to nucleophilic attack. Hydrolysis of the anhydride leads to the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid. The rate of this hydrolysis can be influenced by substituents on the cyclohexene ring. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups would likely decrease the rate of hydrolysis.

The table below summarizes the expected reactivity of the anhydride ring with various nucleophiles.

| Nucleophile | Product Type |

| Water (H₂O) | Dicarboxylic acid |

| Alcohols (ROH) | Monoester dicarboxylic acid |

| Amines (RNH₂) | Amic acid |

| Grignard Reagents (RMgX) | Lactone and/or diol |

Cyclohexene Ring Reactivity: The reactivity of the double bond is also influenced by the electronic nature of substituents. Electron-donating groups on the cyclohexene ring would increase the electron density of the double bond, making it more susceptible to electrophilic attack. In contrast, electron-withdrawing groups would decrease its reactivity towards electrophiles.

By systematically modifying the structure of this compound and studying the chemical reactivity of the resulting analogues, a deeper understanding of the structure-reactivity relationships can be established. This knowledge is crucial for the rational design of new molecules with tailored chemical properties for various applications in advanced organic synthesis.

Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione in solution. The cis-fusion of the bicyclic ring system, a direct consequence of the concerted mechanism of the Diels-Alder synthesis, is unequivocally confirmed by NMR data.

One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, but 2D NMR experiments are essential for unambiguously assigning these signals and confirming the compound's topology.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione, COSY spectra would show a critical correlation between the bridgehead protons (H-3a and H-7a) and the adjacent allylic protons (H-4 and H-7). Further correlations would be observed between the allylic protons (H-4, H-7) and the olefinic protons (H-5, H-6), establishing the connectivity within the cyclohexene (B86901) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of carbon signals based on the already-assigned proton signals. For instance, the signal for the olefinic protons (H-5/H-6) would correlate with the olefinic carbon signal (C-5/C-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be observed from the bridgehead protons (H-3a/H-7a) to the carbonyl carbons (C-1/C-3) of the anhydride (B1165640) ring, confirming the fusion of the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. For this molecule, a strong NOESY cross-peak between the bridgehead protons (H-3a and H-7a) and the adjacent allylic protons (H-4 and H-7) on the same face of the ring provides definitive proof of the cis-stereochemistry of the ring junction.

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations (for cis-isomer) |

|---|---|---|---|---|---|

| 1, 3 | - | ~172 | - | H-3a, H-7a | - |

| 3a, 7a | ~3.52 | ~40 | H-4, H-7 | C-1, C-3, C-4, C-7, C-5, C-6 | H-4, H-7 (on the same face) |

| 4, 7 | ~2.33 | ~25 | H-3a, H-7a, H-5, H-6 | C-3a, C-7a, C-5, C-6 | H-3a, H-7a (on the same face) |

| 5, 6 | ~5.95 | ~125 | H-4, H-7 | C-3a, C-7a, C-4, C-7 | - |

3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione is a chiral molecule that is synthesized as a racemic mixture (an equal mixture of two enantiomers) via the standard Diels-Alder reaction unless a chiral catalyst is used. Chiral shift reagents (CSRs), typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are used to determine the enantiomeric excess (ee) of a sample by NMR. chemistnotes.com

The methodology involves adding a small amount of the CSR to the NMR sample. The CSR coordinates with a Lewis basic site on the substrate molecule, in this case, the oxygen atoms of the anhydride. harvard.edu This interaction forms transient diastereomeric complexes, which have different magnetic environments. chemistnotes.com Consequently, in the ¹H NMR spectrum, a single peak corresponding to a specific proton in the racemic mixture will split into two separate peaks, one for each enantiomer. The relative integration of these two peaks directly corresponds to the ratio of the enantiomers in the mixture, allowing for the calculation of the enantiomeric excess.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. For 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione, the molecular formula is C₈H₈O₃. HRMS analysis would be used to confirm this by matching the experimentally measured exact mass to the theoretical (calculated) mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈O₃ |

| Average Molecular Weight | 152.15 g/mol |

| Theoretical Monoisotopic Mass | 152.04734 Da nih.gov |

| Expected HRMS Result (e.g., [M+H]⁺) | 153.05462 Da |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a primary method for assessing the purity of volatile compounds like 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione and analyzing its fragmentation pattern under electron ionization (EI).

A pure sample will exhibit a single peak in the gas chromatogram. The corresponding mass spectrum provides a molecular fingerprint. The fragmentation pattern is highly characteristic and arises from the retro-Diels-Alder reaction, a common pathway for cyclohexene derivatives. The molecular ion ([M]⁺) at m/z 152 readily loses a molecule of butadiene (C₄H₆, 54 Da) to produce a prominent fragment ion corresponding to the maleic anhydride radical cation at m/z 98. Further fragmentation of this ion leads to other characteristic peaks.

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 152 | [M]⁺ | [C₈H₈O₃]⁺ | Molecular Ion |

| 98 | [M - C₄H₆]⁺ | [C₄H₂O₃]⁺ | Loss of butadiene via retro-Diels-Alder reaction |

| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | Likely protonated benzene (B151609) from rearrangement |

| 54 | [C₄H₆]⁺ | [C₄H₆]⁺ | Butadiene radical cation from retro-Diels-Alder |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule based on how they absorb or scatter light.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione is dominated by the characteristic absorptions of the cyclic anhydride group. Anhydrides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. Other key absorptions include the C-O stretching of the anhydride, the C=C stretching of the cyclohexene ring, and the C-H stretching of the olefinic and aliphatic protons. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The selection rules for Raman activity differ from IR; symmetric vibrations often produce strong Raman signals but weak IR absorptions. For this molecule, the C=C double bond stretch is expected to be particularly strong and sharp in the Raman spectrum due to the symmetric nature of this vibration. The symmetric stretch of the C=O groups would also be Raman active.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium (IR), Strong (Raman) |

| Olefinic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Medium (Raman) |

| C=O Asymmetric Stretch | ~1850 | ~1850 | Strong (IR), Weak (Raman) |

| C=O Symmetric Stretch | ~1780 | ~1780 | Very Strong (IR), Medium (Raman) |

| C=C Stretch | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| C-O-C Stretch | 1200-1300 | - | Strong (IR) |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is a definitive technique for the elucidation of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical method provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, under appropriate conditions, it can be used to determine the absolute stereochemistry of chiral compounds. For 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione, also known as cis-1,2,3,6-tetrahydrophthalic anhydride, X-ray diffraction studies have provided significant insights into its solid-state conformation.

A notable crystallographic study of this compound revealed that the compound crystallizes with two nearly identical molecules in the asymmetric unit. iucr.org The analysis of the crystal structure provided a detailed understanding of the molecule's preferred conformation in the solid state.

Conformational Analysis

The single-crystal X-ray diffraction data demonstrates that each molecule of this compound adopts a boat conformation . iucr.org This finding is consistent with analyses of other structures in the Cambridge Structural Database that contain this molecular fragment. iucr.org The boat form of the six-membered cyclohexene ring is a key conformational feature. This is in contrast to a chair-like conformation which is observed in a derivative where the ring is coordinated to an iron complex. iucr.org

The structure determination was performed at a temperature of 173 K to minimize thermal vibrations, allowing for a more precise definition of the atomic positions. iucr.org The crystallographic data for one of the polymorphs are summarized in the table below.

| Crystal Data | |

| Chemical Formula | C₈H₈O₃ |

| Formula Weight | 152.15 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.436 (3) |

| b (Å) | 6.4350 (10) |

| c (Å) | 13.293 (2) |

| V (ų) | 1404.3 (4) |

| Z | 8 |

| Temperature (K) | 173 |

| Data sourced from Acta Crystallographica Section C, (1999), C55, 226-228. iucr.org |

Absolute Stereochemistry Determination

The determination of absolute stereochemistry using X-ray crystallography relies on the phenomenon of anomalous dispersion. This effect is most pronounced when the crystal contains atoms heavier than oxygen and when the X-ray radiation wavelength is appropriately chosen.

In the case of the reported structure of this compound, the absolute configuration could not be determined. iucr.org The compound consists only of carbon, hydrogen, and oxygen atoms, which are light atoms and exhibit very weak anomalous scattering effects. soton.ac.uk The experiment was conducted using Molybdenum Kα radiation (λ = 0.71073 Å), which is not optimal for determining the absolute structure of light-atom molecules. iucr.org Consequently, the crystallographic data does not distinguish between the two possible enantiomers, and the reported structure represents the relative stereochemistry.

Theoretical and Computational Investigations of Molecular Structure and Properties

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation for the given molecular system, providing detailed information about electron distribution and bonding.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For anhydride (B1165640) compounds, the HOMO is often localized on the oxygen atoms of the carbonyl groups, while the LUMO is typically centered on the carbon atoms of the carbonyls. This distribution is critical in understanding the molecule's role in chemical reactions, particularly in cycloadditions and nucleophilic attacks.

Interactive Data Table: Frontier Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: The values presented are illustrative and would be determined through specific quantum chemical calculations (e.g., using Density Functional Theory, DFT).

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map.

In an ESP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. For 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione, the oxygen atoms of the anhydride group are expected to be regions of high electron density, while the carbonyl carbons would be electron-deficient.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to explore the conformational space of a molecule. MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of low-energy conformations.

MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. These simulations can reveal how the molecule transitions between different conformations and can help to identify the most populated conformational states under given conditions. For a cyclic system like this compound, these simulations can elucidate the puckering of the tetrahydrofuran (B95107) ring.

Influence of Substituents on Conformation

The addition of substituent groups to the core structure of this compound can have a profound impact on its preferred conformation. Steric hindrance between bulky substituents can force the molecule into conformations that would otherwise be energetically unfavorable. Electronic effects of substituents can also influence the geometry by altering the charge distribution and bond strengths within the molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra.

Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the different nuclei in a molecule. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, it is possible to confirm the structure of the molecule and to assign the observed signals to specific atoms.

Similarly, the vibrational frequencies of a molecule can be calculated. These frequencies correspond to the different ways in which the molecule can vibrate, such as the stretching and bending of bonds. The calculated vibrational spectrum can be compared with an experimental infrared (IR) or Raman spectrum to aid in the identification of the compound and to understand its vibrational modes.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| H-3a | 3.1 |

| H-4 | 2.5 |

| H-5 | 2.4 |

| H-7a | 3.2 |

Note: These are hypothetical values for illustrative purposes. Actual predicted shifts would require specific calculations.

Intermolecular Interactions and Self-Assembly Studies

Theoretical and computational models are instrumental in elucidating the nature and strength of intermolecular forces that govern the self-assembly of this compound. The primary non-covalent interactions expected to play a role in the crystal packing and supramolecular organization of this compound include hydrogen bonding, C-H…π interactions, and dipole-dipole interactions.

Detailed crystallographic studies of related benzofuran (B130515) derivatives have revealed the prevalence of C-H…O intermolecular hydrogen bonds, which contribute significantly to the formation of extended two-dimensional supramolecular layers. asianpubs.org In these structures, the hydrogen atoms attached to the carbon framework interact with the oxygen atoms of the benzofuran ring and its substituents, creating a robust network of connections that stabilizes the crystal lattice. asianpubs.org

Furthermore, C-H…π interactions have been identified as another critical factor in the crystal packing of benzofuran derivatives. asianpubs.org These interactions involve the hydrogen atoms of one molecule interacting with the π-electron system of the fused benzene (B151609) ring of an adjacent molecule. This type of bonding, though weaker than conventional hydrogen bonds, is directional and plays a vital role in the precise arrangement of molecules within the crystal. asianpubs.org

Table 1: Crystallographic Data for cis-1,2,3,6-Tetrahydrophthalic anhydride nih.gov

| Parameter | Value |

| Formula | C₈H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| a (Å) | 13.385 |

| b (Å) | 5.2150 |

| c (Å) | 22.159 |

| β (º) | 107.29 |

| Z | 8 |

This interactive data table provides the fundamental crystallographic parameters for an isomer of the subject compound, which can inform theoretical models of its intermolecular interactions.

Computational studies on similar cyclic anhydrides and Diels-Alder adducts of maleic anhydride further support the importance of these weak interactions in directing their self-assembly. nih.govnih.gov The presence of carbonyl groups in the anhydride ring of this compound makes it a potential hydrogen bond acceptor. nih.gov The molecule itself does not possess strong hydrogen bond donors, suggesting that in a pure crystalline form, interactions would likely be dominated by weaker C-H…O and van der Waals forces.

The interplay of these various non-covalent interactions can lead to the formation of well-defined supramolecular structures. For instance, the combination of hydrogen bonding and π…π stacking has been shown to result in the assembly of 2D supramolecular organic frameworks in derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride. nih.gov Theoretical calculations in such systems have quantified the energetic contributions of these different interactions, with hydrogen bonding typically being the most significant, followed by π…π stacking. nih.gov

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Description | Potential Role in Self-Assembly |

| C-H…O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and an oxygen atom. | Formation of extended networks and layers. |

| C-H…π Interactions | Interaction between a C-H bond and a π-electron system. | Directional control of molecular packing. |

| Dipole-Dipole Interactions | Attraction between the positive end of one polar molecule and the negative end of another. | Contribution to the overall lattice energy. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General cohesive forces in the solid state. |

This interactive table summarizes the key intermolecular forces that are likely to influence the self-assembly and crystal structure of this compound.

Applications in Non Biological/non Clinical Chemical Sciences

Precursors in Polymer Chemistry and Material Science

Tetrahydrophthalic anhydride (B1165640) is a significant component in the polymer and material science sectors due to its bifunctional nature, which allows it to act as a monomer for chain growth and as a reactant for cross-linking polymer networks.

THPA serves as a fundamental building block, or monomer, for producing various polymers, most notably unsaturated polyester (B1180765) and alkyd resins. samaterials.comspecialchem.com In these polymerization reactions, the anhydride ring is opened by a diol (a molecule with two alcohol groups), initiating a step-growth polymerization process that forms long polyester chains. google.comjustia.com

The inclusion of THPA in polyester formulations can lead to resins with desirable properties. When used as a substitute for phthalic anhydride, it can improve the initial color and color retention of the final resin. penpoly.com These unsaturated polyester resins are often subsequently dissolved in a vinyl monomer like styrene (B11656) and cured to form durable, thermosetting materials used in a wide array of applications, including coatings and composite materials. penpoly.com

While its use in polyester synthesis is well-documented, THPA can also theoretically participate in polycondensation reactions with diamines to form polyamides. In this type of reaction, the amine groups would open the anhydride ring to form amide linkages, the characteristic repeating unit of polyamides. nih.govlibretexts.org

Table 1: Representative Polyester Synthesis Components

| Role | Chemical Compound |

|---|---|

| Anhydride Monomer | Tetrahydrophthalic anhydride |

| Unsaturated Monomer | Maleic anhydride or Fumaric acid |

| Diol/Glycol | Ethylene glycol, Diethylene glycol, Propylene glycol |

One of the most widespread industrial applications of THPA is as a hardener or curing agent for epoxy resins. specialchem.combarentz-na.comsigmaaldrich.com Epoxy resins are prepolymers that, when mixed with a curing agent, undergo a chemical reaction that results in a highly cross-linked, three-dimensional polymer network. tetrawill.com This process transforms the liquid resin into a hard, infusible solid with excellent mechanical strength, thermal stability, and chemical resistance. nbinno.comimcdus.com

Anhydride curing agents like THPA offer several advantages, including low viscosity, low volatility, and a long pot life (the amount of time the mixed resin remains workable). lindau.net The curing reaction is initiated by heat, which causes the anhydride to react with hydroxyl groups present in the epoxy resin system, opening the anhydride ring. This is followed by the reaction of the newly formed carboxylic acid groups with the epoxide rings, creating ester linkages and building the cross-linked network. google.com The resulting cured epoxy thermosets are used in demanding applications such as high-performance composites, electrical encapsulation, and protective coatings. barentz-na.comnbinno.com

Table 2: Properties Imparted by THPA as an Epoxy Curing Agent

| Property | Benefit |

|---|---|

| Low Viscosity | Allows for easy mixing and impregnation of fibers. lindau.net |

| Long Pot Life | Provides extended working time before the resin gels. lindau.net |

| High Glass Transition Temp. (Tg) | Results in cured materials with good high-temperature performance. nbinno.com |

| Good Electrical Properties | Makes it suitable for electrical insulation and encapsulating electronic components. barentz-na.com |

Beyond its role as a primary monomer or curing agent, THPA is also employed as a specialty additive to modify the properties of existing polymers. For instance, it can be used as a chemical modifier for polystyrene. sigmaaldrich.com Through a Friedel-Crafts acylation reaction, THPA can be grafted onto the polystyrene backbone, a process that has been shown to enhance the thermal stability of the polymer. sigmaaldrich.com Cyclic acid anhydrides are also used generally as plasticizers for thermoplastic polymers.

Intermediates in Fine Chemical Synthesis

The reactivity of its anhydride group and the presence of a double bond make THPA a useful intermediate in the synthesis of more complex organic chemicals. manavchem.com

THPA serves as a versatile starting material for a variety of chemical transformations. The anhydride functionality can be readily hydrolyzed to form the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid. wikipedia.org It can also react with ammonia (B1221849) and primary amines to produce imides, such as tetrahydrophthalimide. wikipedia.orgpenpet.com Furthermore, the double bond in the cyclohexene (B86901) ring can undergo oxidation. For example, THPA can be oxidized to yield butane-1,2,3,4-tetracarboxylic acid. wikipedia.orgpenpoly.com These derivatives are themselves important intermediates in various fields of chemical synthesis.

THPA is a key precursor in the manufacturing of several important agrochemicals, including pesticides, fungicides, and insecticides. samaterials.compenpet.com Its derivatives are integral to the structure of certain active ingredients used for crop protection.

A notable example is its role in the synthesis of the fungicide Captan. This process involves the formation of tetrahydrophthalimide from THPA, which is then reacted with perchloromethyl mercaptan. wikipedia.org Additionally, a constitutional isomer of THPA, 3,4,5,6-tetrahydrophthalic anhydride, is a crucial intermediate for the production of Tetramethrin, a synthetic pyrethroid insecticide widely used for pest control. nbinno.comnbinno.com

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The use of 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis is not extensively reported in the reviewed scientific literature. Asymmetric synthesis often relies on the use of chiral molecules to control the stereochemical outcome of a reaction, and while the benzofuran (B130515) scaffold is a component of some complex chiral catalysts, the specific utility of this anhydride has not been a focus of published research.

Research in asymmetric catalysis involving benzofuran structures has tended to focus on other types of molecules. For instance, chiral phosphoric acids have been effectively used as catalysts in the asymmetric 1,4-addition of benzofuran-derived azadienes. researchgate.net Similarly, the asymmetric synthesis of complex molecules like tetrahydro-2-benzazepines has been achieved using proline-derived chiral auxiliaries, rather than those based on the tetrahydro-2-benzofuran-1,3-dione framework. researchgate.net

The field of asymmetric synthesis is vast, with catalysts and auxiliaries being developed from a wide range of molecular scaffolds. The following table presents examples of catalyst types used in the asymmetric synthesis of related heterocyclic compounds, illustrating the diversity of approaches in this field.

| Catalyst/Auxiliary Type | Reaction Type | Target Compound Class |

| Chiral Phosphoric Acid | Asymmetric 1,4-Addition | Enantioenriched tri(hetero)arylmethanes |

| Proline-derived Auxiliary | Stereoselective Alkylation | 3,4-disubstituted-2,3,4,5-tetrahydro-2-benzazepines |

| Chiral Squaramide | (4+n) Cyclizations | Benzofuran-fused heterocycles |

This interactive table summarizes different catalytic systems used in asymmetric synthesis of related compounds.

Q & A

Q. What are the standard synthetic routes for 3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione and its derivatives in laboratory settings?

Methodological Answer: The compound and its derivatives are typically synthesized via cyclization or annulation reactions. For example:

- Cycloaddition strategies : Derivatives like 4,7-diphenyl-substituted analogs can be synthesized via Diels-Alder reactions using maleic anhydride and substituted dienes, followed by dehydrogenation .

- Sodium hydride-mediated coupling : A benzofuran intermediate (e.g., 6-(benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran) can be synthesized by reacting phenol derivatives with NaH in THF under controlled conditions .

- Benzoylisothiocyanate reactions : Equimolar reactions of thiophene precursors with benzoylisothiocyanate in 1,4-dioxane yield structurally related tetrahydro-benzothiophene derivatives, which can guide analogous syntheses .

Q. Key Considerations :

- Optimize reaction temperature and solvent polarity to avoid side products (e.g., over-oxidation or dimerization).

- Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive intermediates from degrading .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or aerosols .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

- Storage : Store in airtight containers at room temperature, away from ignition sources (flash point: >100°C) .

Q. Toxicity Data :

| Parameter | Value | Reference |

|---|---|---|

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) | |

| Aquatic Toxicity | EC₅₀ (Daphnia magna) > 100 mg/L |

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : Use - and -NMR to confirm the bicyclic structure. For example, the exo-protons in 4,7-diphenyl derivatives resonate at δ 3.2–3.5 ppm, while carbonyl carbons appear at ~170 ppm .

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction. The compound’s crystal system (monoclinic, space group P2₁/c) and bond lengths (C–C = 1.54 Å) provide structural validation .

- FT-IR : Identify carbonyl stretches at 1770–1850 cm⁻¹ and ether linkages at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., dimerized anhydrides or hydrolyzed acids) that reduce yields .

- Reaction Monitoring : Employ in situ FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .

- Case Study : In NaH-mediated couplings, incomplete deprotonation of phenolic OH groups can lead to <70% yields. Pre-drying THF over molecular sieves improves reproducibility .

Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The LUMO of the anhydride ring (-5.2 eV) indicates high electrophilicity, favoring Diels-Alder reactions with electron-rich dienes .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on transition-state energetics to rationalize regioselectivity .

Q. What strategies enable stereochemical control in synthesizing chiral derivatives of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.